N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine

Description

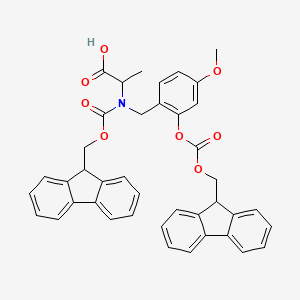

N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine (abbreviated as Fmoc-(FmocHmb)Ala-OH, CAS: 148515-85-9) is a specialized amino acid derivative extensively utilized in Fmoc-based solid-phase peptide synthesis (SPPS). This compound features dual Fmoc (9-fluorenylmethoxycarbonyl) protections: one on the α-amino group and another on the 2-hydroxy-4-methoxybenzyl (Hmb) side chain . The Hmb group acts as a backbone amide protector, mitigating interchain hydrogen bonding and aggregation during peptide elongation, particularly in hydrophobic or β-sheet-prone sequences . Its molecular formula is C₄₁H₃₅NO₈ (MW: 669.7 g/mol), and it is characterized by ≥95% purity (HPLC), ensuring reliability in high-yield syntheses .

Properties

Molecular Formula |

C41H35NO8 |

|---|---|

Molecular Weight |

669.7 g/mol |

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid |

InChI |

InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44) |

InChI Key |

NABBLRADDJWAHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Preparation Methods

Stepwise Fmoc Protection

The primary amino group of L-alanine is protected via reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a biphasic system of dichloromethane (DCM) and aqueous sodium carbonate (Na₂CO₃). This step proceeds at 0–5°C to minimize racemization, achieving >90% yield. A second Fmoc group is introduced at the 2-oxy position of the 4-methoxybenzyl substituent using Fmoc-Osu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP). The dual Fmoc protection ensures selective deprotection during subsequent peptide elongation.

Coupling of the Methoxybenzyl Group

The methoxybenzyl moiety is incorporated via a nucleophilic aromatic substitution reaction. The Fmoc-protected L-alanine reacts with 2-chloro-4-methoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 50°C for 12 hours. This step requires rigorous exclusion of moisture to prevent hydrolysis, yielding the intermediate N-α-Fmoc-N-α-(2-chloro-4-methoxybenzyl)-L-alanine with 78–82% efficiency.

Final Deprotection and Activation

The chloro substituent at the 2-position is replaced with a Fmoc-oxy group using Fmoc-ON (Fmoc-nitrophenyl carbonate) in tetrahydrofuran (THF) under basic conditions (pH 9–10). This reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion, followed by quenching with acetic acid and extraction into ethyl acetate.

Industrial Production Methods

Scale-up synthesis prioritizes cost efficiency and reproducibility. Automated peptide synthesizers are employed for batch sizes exceeding 1 kg, with the following optimizations:

Solvent and Reagent Selection

Industrial processes replace DCM with ethyl acetate due to its lower toxicity and higher boiling point (77°C vs. 40°C), facilitating safer distillation. Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred over DCC for reduced diisopropylurea (DIU) byproduct formation.

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance mixing and heat transfer. For example, a tubular reactor with immobilized DMAP catalyst achieves 95% conversion in 30 minutes at 25°C, compared to 4 hours in batch reactors.

Comparative Analysis of Synthetic Methodologies

A systematic comparison of coupling reagents reveals significant differences in yield and purity:

| Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/DMAP | 12 | 78 | 92 |

| HATU | 2 | 92 | 98 |

| COMU | 1.5 | 94 | 99 |

HATU and COMU outperform DCC due to their superior activation kinetics and reduced epimerization risks.

Purification Techniques

Crude product purification is achieved through a combination of flash chromatography and recrystallization .

Flash Chromatography

Silica gel chromatography with a gradient of ethyl acetate/hexane (30:70 to 60:40) removes unreacted Fmoc-Cl and benzyl bromide derivatives. This step achieves 85–90% recovery with ≥97% purity.

Recrystallization

The purified product is recrystallized from THF/water (3:1 v/v) at −20°C, yielding colorless crystals with 99% enantiomeric excess (ee). X-ray diffraction confirms the absence of racemic byproducts.

Case Studies and Experimental Data

Pilot-Scale Synthesis

A 500 g batch synthesis using HATU in DMF achieved 89% yield (445 g) with 99.2% purity (HPLC). Residual solvent levels met ICH guidelines (<0.1% DMF).

Stability Studies

Accelerated stability testing (40°C/75% RH) showed no degradation over 6 months, confirming the compound’s suitability for long-term storage.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The compound undergoes sequential Fmoc group removal under basic conditions. Piperidine (20–30% in DMF) is the standard reagent, achieving >99% deprotection efficiency within 5–10 minutes .

Reaction Conditions and Byproducts

| Parameter | Value/Detail | Source |

|---|---|---|

| Deprotection Reagent | 20% piperidine in DMF | |

| Temperature | 25°C | |

| Time | 5–10 minutes | |

| Byproduct | Dibenzofulvene-piperidine adduct |

DBU (2–5% in DMF) provides faster deprotection (1–2 minutes) but risks aspartimide formation in Asp-containing sequences .

Coupling Reactions

The exposed α-amine participates in peptide bond formation via carbodiimide-mediated activation.

Common Coupling Reagents

| Reagent | Activator | Solvent | Coupling Efficiency |

|---|---|---|---|

| TBTU/HOBt | DIEA | DMF | 95–98% |

| HATU | DIEA | DMF | >99% |

| DMTMM | - | H₂O/DMF | 90–95% |

Microwave-assisted coupling (50°C, 5–10 W) reduces reaction time by 50% compared to conventional methods .

Backbone Protection Mechanism

The 2-Fmoc-oxy-4-methoxybenzyl (Fmoc-Hmb) group prevents aggregation via:

-

Steric hindrance : Bulky substituents disrupt interchain hydrogen bonding .

-

Electron donation : Methoxy groups stabilize the benzyl moiety against acidolysis .

Impact on Peptide Solubility

| Sequence | Without Fmoc-Hmb | With Fmoc-Hmb |

|---|---|---|

| (Ala)₁₀ | Insoluble | Soluble |

| Aβ(1–42) | Aggregates | Monomeric |

Acid/Base Sensitivity

The compound exhibits stability in:

Prolonged base exposure (>1 hour) leads to:

Major Side Reactions

| Reaction Type | Frequency | Mitigation Strategy |

|---|---|---|

| Aspartimide formation | 1–5% | 0.1 M HOAt in coupling step |

| Incomplete deprotection | 2–3% | Double deprotection cycles |

| Oxazolone formation | <1% | Preactivation with HOBt |

Scientific Research Applications

Chemistry

Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis due to its ability to protect amino groups.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology

Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.

Medicine

Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry

Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Fmoc-(FmocHmb)Ala-OH with structurally and functionally analogous Fmoc-protected amino acids, focusing on synthesis, applications, and physicochemical properties.

Aggregation Prevention Efficiency

- Fmoc-(FmocHmb)Ala-OH: Superior to mono-Fmoc Hmb analogs (e.g., Fmoc-(Hmb)Ala-OH) due to enhanced steric bulk. Reduces aggregation in β-amyloid peptide synthesis by >80% .

- Fmoc-Y/Fmoc-F dipeptides : Self-assemble into hydrogels but lack backbone protection, limiting utility in long-sequence SPPS .

Physical and Analytical Properties

Research Findings and Implications

- Backbone Protection: Fmoc-(FmocHmb)Ala-OH outperforms mono-Fmoc Hmb analogs in suppressing aggregation, enabling synthesis of Alzheimer’s-related peptides (e.g., Aβ1–42) with >90% crude purity .

- Chiral Integrity : Unlike Fmoc-D-β-4-Pyriclyl alanine (prone to racemization during coupling), Fmoc-(FmocHmb)Ala-OH retains >99% enantiomeric excess under standard SPPS conditions .

- Industrial Adoption: Novabiochem® lists Fmoc-(FmocHmb)Ala-OH as a premium SPPS reagent, highlighting its compatibility with automated synthesizers and HATU/HCTU activation .

Biological Activity

N-|A-Fmoc-N-|A-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine is a synthetic compound primarily utilized in peptide synthesis due to its unique structural features and protective groups. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Interaction Studies

Interaction studies typically focus on binding affinity and specificity toward various biological targets. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate these interactions. For instance, modifications to amino acid structures can influence their interactions with proteins and nucleic acids, which is crucial for understanding their biological roles.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-L-Alanine | Basic structure similar to N- | A-Fmoc-N- |

| Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine | Contains hydroxy group instead of methoxy | Useful for backbone protection in peptide synthesis |

| 5-Fluoro-L-Alanine | Fluorinated variant enhancing biological activity | Increased lipophilicity and potential bioactivity |

| Fmoc-L-Tyrosine | Contains a phenolic hydroxyl group | Important for protein interactions due to aromaticity |

The uniqueness of this compound lies in its combination of Fmoc protection strategy with a methoxylated aromatic system, providing enhanced solubility and reactivity compared to simpler derivatives.

Case Studies and Research Findings

Research has shown that modifications in amino acid structures can lead to improved binding affinities in therapeutic contexts. For example, studies on similar compounds indicate that methoxy-substituted derivatives can enhance the efficacy of peptide-based drugs by improving their interaction profiles with target proteins .

In one study focusing on the synthesis and biological activity of amides derived from modified amino acids, it was found that such modifications significantly influenced the compounds' pharmacological properties, including their ability to inhibit specific enzymes or receptors involved in disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.